molecular formula C9H8N2O B2610646 6-Ethynyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine CAS No. 2090929-24-9

6-Ethynyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine

Cat. No.: B2610646
CAS No.: 2090929-24-9
M. Wt: 160.176
InChI Key: IIHNCUWYFNCOQU-UHFFFAOYSA-N
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Description

6-Ethynyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine is a heterocyclic compound with the molecular formula C9H8N2O. This compound is part of the oxazine family, which is known for its diverse applications in medicinal chemistry and materials science. The structure of this compound includes a pyridine ring fused to an oxazine ring, with an ethynyl group attached at the 6-position .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethynyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine can be achieved through various synthetic routes. One common method involves the cyclization of a suitable precursor, such as a 2-aminopyridine derivative, with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction typically proceeds through the formation of an imine intermediate, followed by cyclization to form the oxazine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Ethynyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

6-Ethynyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use as a pharmacophore in drug design and development.

    Industry: It is used in the development of advanced materials, such as polymers and dyes

Mechanism of Action

The mechanism of action of 6-Ethynyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the oxazine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Ethynyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine is unique due to its ethynyl group, which imparts distinct chemical reactivity and potential biological activity. The presence of the ethynyl group allows for unique interactions with molecular targets, differentiating it from other oxazine derivatives .

Properties

IUPAC Name

6-ethynyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-2-7-3-4-8-9(11-7)12-6-5-10-8/h1,3-4,10H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIHNCUWYFNCOQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=NC2=C(C=C1)NCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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